5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
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Overview
Description
5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, ethyl bromide, and dimethyl sulfate, under conditions such as reflux in anhydrous solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
- 5-(tert-butyl) 2-methyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate
Uniqueness
Compared to similar compounds, 5-(tert-Butyl) 3-ethyl 4,4-dimethyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H25N3O4 |
---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4,4-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-7-22-13(20)12-11-10(17-18-12)8-9-19(16(11,5)6)14(21)23-15(2,3)4/h7-9H2,1-6H3,(H,17,18) |
InChI Key |
DJPNBIJBSQQDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(N(CC2)C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
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